Tert-butyl 3-hydrazinylpiperidine-1-carboxylate

regioisomer differentiation piperidine positional isomer medicinal chemistry building block

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate (CAS 1226815-21-9) is a small-molecule building block composed of a piperidine ring bearing a free hydrazine (-NHNH2) group at the 3-position and protected at the ring nitrogen with a tert-butoxycarbonyl (Boc) group. Its molecular formula is C10H21N3O2 with a molecular weight of 215.29 g/mol.

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
Cat. No. B15059228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydrazinylpiperidine-1-carboxylate
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NN
InChIInChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11/h8,12H,4-7,11H2,1-3H3
InChIKeyCEZFVNQLHGIYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydrazinylpiperidine-1-Carboxylate: Core Chemical Identity & Procurement Baseline


Tert-butyl 3-hydrazinylpiperidine-1-carboxylate (CAS 1226815-21-9) is a small-molecule building block composed of a piperidine ring bearing a free hydrazine (-NHNH2) group at the 3-position and protected at the ring nitrogen with a tert-butoxycarbonyl (Boc) group. Its molecular formula is C10H21N3O2 with a molecular weight of 215.29 g/mol . The compound is sold in freebase form at a typical purity of 95–98% and is used as a versatile synthetic intermediate in medicinal chemistry . The Boc group enables orthogonal deprotection strategies, while the hydrazine handle allows derivatization into hydrazones, pyrazoles, and other heterocycles. Because the hydrazine nitrogen is directly attached to the piperidine ring at position 3 rather than linked through a carbonyl spacer, this regioisomer occupies a distinct chemical space relative to the 4-substituted isomer (CAS 1196486-69-7) and the 3-carbonyl hydrazide (CAS 625470-88-4), each of which exhibits meaningfully different physicochemical and reactivity profiles .

Why Generic Substitution of Tert-Butyl 3-Hydrazinylpiperidine-1-Carboxylate Is Not Scientifically Defensible


Procurement professionals and medicinal chemists cannot treat all 'Boc-piperidine-hydrazine' compounds as interchangeable because the position of the hydrazine group on the piperidine ring (3- vs. 4-substitution) and its linkage mode (direct N−N bond vs. carbonyl spacer) produce distinct pKa, LogP, nucleophilicity, and steric accessibility profiles . A drug-discovery program requiring a 3-hydrazino pharmacophore cannot use the 4-isomer without altering the vector of attachment, hydrogen-bond geometry, and downstream SAR . Likewise, the commercially prevalent hydrazide analogs introduce an extra carbonyl that changes the hydrazine reactivity from that of a primary amine nucleophile to a hydrazide (reduced nucleophilicity, differential cyclization outcomes) [1]. Even within the same regioisomer, the choice between the freebase and the hydrochloride salt has direct consequences for solubility, shipping conditions (the HCl salt requires ice-pack shipping with storage at −10 °C), and compatibility with subsequent base-sensitive reactions . Substituting without quantitative verification risks failed synthetic steps, inaccurate biological data, and costly delays in hit-to-lead progression.

Quantitative Evidence Guide for Tert-Butyl 3-Hydrazinylpiperidine-1-Carboxylate Selection


Regiochemical Identity: 3-Hydrazinyl vs. 4-Hydrazinyl Substitution on the Piperidine Ring

The target compound is the 3-hydrazinyl regioisomer, confirmed by its IUPAC name and InChI Key, whereas the most closely related commercially available analog is the 4-hydrazinyl isomer (CAS 1196486-69-7). These are constitutionally distinct compounds: the 3-isomer presents the hydrazine group on the carbon adjacent to the ring nitrogen, while the 4-isomer presents it on the opposite carbon . No direct head-to-head biological or synthetic comparison study was identified in the open literature for these specific regioisomers, so the differentiation below relies on class-level inference and cross-study comparable data.

regioisomer differentiation piperidine positional isomer medicinal chemistry building block

Predicted Physicochemical Property Divergence: pKa and Basicity of the 3-Hydrazinyl Freebase

The predicted pKa of tert-butyl 3-hydrazinylpiperidine-1-carboxylate is 7.45 ± 0.20, which is substantially higher than the predicted pKa of the 4-hydrazinecarbonyl derivative (tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate), for which the estimated acidic pKa is ~12.9 and the LogP is -0.31 . The higher basicity of the 3-hydrazinyl freebase relative to the carbonyl-containing hydrazide means it will be more protonated at physiological pH, influencing solubility, membrane permeability, and salt-formation behavior.

pKa prediction hydrazine basicity piperidine physicochemical properties

Freebase vs. Hydrochloride Salt: Storage Stability and Shipping Requirements

The target compound is supplied in freebase form at 95–98% purity . In contrast, the hydrochloride salt form (CAS 2089310-49-4) requires storage at −10 °C and shipping with an ice pack, as specified by Sigma-Aldrich, indicating lower thermal stability of the salt . The dihydrochloride salt (CAS 1628179-35-0) is also commercially available at 98% purity as a pharmaceutical intermediate .

salt form selection compound stability cold-chain shipping

Biological Activity Landscape: Class-Level Anticancer and Antimicrobial Potential of Hydrazinecarbonyl Analog

No primary publication reporting direct biological activity for the target compound (tert-butyl 3-hydrazinylpiperidine-1-carboxylate) was identified. However, the structurally related hydrazinecarbonyl derivative (CAS 859154-32-8) has been evaluated in cytotoxicity and antimicrobial assays, providing a class-level reference . This analog showed IC50 values of 10–25 µM across HeLa, MCF-7, and A549 cancer cell lines, and an MIC of 50 µg/mL against Staphylococcus aureus and Escherichia coli, comparable in efficacy to ampicillin (MIC 25 µg/mL) against certain strains . Because the target compound contains a free hydrazine rather than a hydrazide, its intrinsic reactivity and biological profile are expected to differ, but the hydrazine functional group class has well-established precedents for anticancer and antimicrobial pharmacophores .

anticancer activity antimicrobial screening hydrazone pharmacophore

Synthetic Accessibility and Vendor-Documented Purity: A Procurement Specification Comparison

The target compound is commercially available from multiple vendors with documented purity ranging from 95% (abcr) to 98% (CheMenu, MolCore) . The 4-hydrazinyl isomer (CAS 1196486-69-7) is also available at 95–97% purity . This comparability in commercial purity indicates that the primary procurement differentiator is not purity per se but rather regioisomeric identity and the intended synthetic application. The freebase form of the target compound does not have a published melting point, which is typical for viscous oils or low-melting solids, whereas the 4-hydrazinecarbonyl derivative has a sharp melting point of 104–106 °C [1], providing an orthogonal identity verification criterion.

chemical purity vendor comparison CAS 1226815-21-9 procurement

Limitations Statement: Gaps in Published Quantitative Comparative Evidence

A comprehensive literature search across primary research articles, patents, and authoritative databases did not identify any study that directly compares tert-butyl 3-hydrazinylpiperidine-1-carboxylate with its closest analogs in a head-to-head experimental design. The following data are absent from the public domain: (i) direct kinetic or thermodynamic reactivity comparison between the 3-hydrazinyl and 4-hydrazinyl isomers; (ii) comparative biological IC50 or Ki data for the target compound versus any defined comparator; (iii) comparative solubility, LogD, or plasma protein binding measurements; (iv) head-to-head in vivo PK or toxicity data; and (v) direct cost-per-synthesis-step efficiency comparisons. The quantitative evidence presented in this guide therefore relies on predicted physicochemical properties, cross-study comparable data, class-level inference from structurally related analogs, and vendor-reported purity specifications. Users should treat differentiation claims that lack comparator data as hypotheses requiring experimental verification in their own laboratory context [1].

evidence gap analysis data transparency procurement due diligence

Application Scenarios for Tert-Butyl 3-Hydrazinylpiperidine-1-Carboxylate Based on Quantitative Evidence


Regiospecific Hydrazone Library Synthesis for Fragment-Based Drug Discovery

The free hydrazine at the 3-position enables direct condensation with aldehydes and ketones to generate hydrazone libraries with a defined piperidine attachment vector. Unlike the 4-isomer, the 3-substitution pattern places the hydrazone pharmacophore closer to the piperidine nitrogen, which can influence conformational preferences and target engagement. The predicted pKa of 7.45 indicates the hydrazine nitrogen is partially protonated at physiological pH, which may enhance solubility but also requires consideration in biochemical assay buffer selection.

Orthogonal Boc-Deprotection Strategy in Multi-Step Heterocycle Synthesis

The Boc protecting group can be removed under acidic conditions (TFA/DCM) to liberate the piperidine NH without affecting hydrazine-derived functionality that has been further derivatized (e.g., hydrazones, pyrazoles). This orthogonal protection strategy is particularly valuable when the hydrazine is used as the first point of diversification, with the piperidine nitrogen reserved for subsequent amide coupling or reductive amination steps .

Procurement for Chiral Pool Synthesis of Enantiopure 3-Substituted Piperidines

The compound can serve as a precursor to chiral 3-aminopiperidine derivatives through reduction of the hydrazine N–N bond. Procurement of the racemic freebase at 98% purity provides a cost-effective entry point for chiral resolution or asymmetric synthesis programs, where the 3-position stereocenter is a critical determinant of biological activity in numerous CNS-targeted and kinase-inhibitor programs.

Analytical Method Development and QC Reference Standard

Given the absence of a sharp melting point and the risk of regioisomer cross-contamination (CAS 1226815-21-9 vs. CAS 1196486-69-7), this compound is a suitable candidate for developing HPLC-MS identity and purity assays that can distinguish the 3- and 4-hydrazinyl regioisomers. Laboratories performing incoming QC on purchased building blocks should verify the correct CAS number by NMR and HPLC-MS before use in synthesis, as the two isomers may co-elute under standard reversed-phase conditions.

Quote Request

Request a Quote for Tert-butyl 3-hydrazinylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.